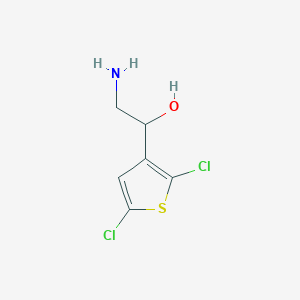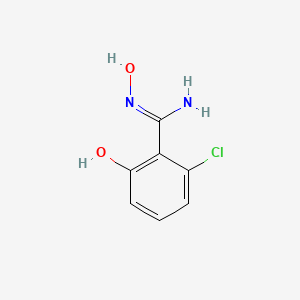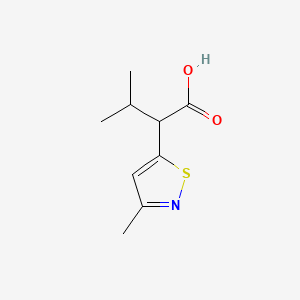
2-Amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-ol is a chemical compound with a molecular structure that includes an amino group, a hydroxyl group, and a dichlorothiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-ol typically involves the reaction of 2,5-dichlorothiophene with ethylene oxide in the presence of a base, followed by the introduction of an amino group through reductive amination. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
2-Amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The dichlorothiophene ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-amino-1-(2,5-dichlorothiophen-3-yl)ethanone.
Reduction: Formation of 2-amino-1-(2,5-dichlorothiophen-3-yl)ethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
2-Amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism by which 2-Amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-ol exerts its effects involves interactions with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, while the dichlorothiophene ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-Amino-1-(2,5-dichlorothiophen-3-yl)ethanone
- 2-Amino-3-(2,5-dichlorothiophen-3-yl)propan-1-ol
- 2-(2,5-Dichlorothiophen-3-yl)ethan-1-amine
Uniqueness
2-Amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-ol is unique due to the presence of both an amino and a hydroxyl group, which allows for a diverse range of chemical reactions and interactions. This dual functionality makes it a versatile compound in synthetic chemistry and biological research.
特性
分子式 |
C6H7Cl2NOS |
|---|---|
分子量 |
212.10 g/mol |
IUPAC名 |
2-amino-1-(2,5-dichlorothiophen-3-yl)ethanol |
InChI |
InChI=1S/C6H7Cl2NOS/c7-5-1-3(4(10)2-9)6(8)11-5/h1,4,10H,2,9H2 |
InChIキー |
CPOLDZJVMKFDNN-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC(=C1C(CN)O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{1-[(Benzyloxy)carbonyl]-3-fluoropiperidin-4-yl}acetic acid](/img/structure/B15274576.png)
![Spiro[4.5]decane-6-thiol](/img/structure/B15274585.png)
![2-[Amino(cyclopropyl)methyl]-4-fluorophenol](/img/structure/B15274605.png)
![2-[2-(Methylamino)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethan-1-ol](/img/structure/B15274617.png)
![2-[(1-Methoxypropan-2-yl)amino]acetic acid](/img/structure/B15274622.png)




